molecular formula C₂₂H₂₂N₆O₄ B1139963 N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl CAS No. 84283-08-9

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

Cat. No.: B1139963
CAS No.: 84283-08-9
M. Wt: 434.45
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Description

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is a DNA adduct formed when the carcinogenic compound 4-aminobiphenyl reacts with the DNA base deoxyguanosine. This compound is significant in the study of chemical carcinogenesis as it serves as a biomarker for exposure to 4-aminobiphenyl, a known environmental and occupational carcinogen found in tobacco smoke and certain industrial processes .

Mechanism of Action

Target of Action

The primary target of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is deoxyguanosine in DNA . This compound has been shown to adduct primarily at C-8 of deoxyguanosine . Deoxyguanosine is one of the four nucleosides in DNA, and its role is crucial in the formation of DNA structure and function.

Mode of Action

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl interacts with its target by forming an adduct . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant molecule bears structural modifications which can lead to changes in its overall function .

Biochemical Pathways

The formation of adducts with deoxyguanosine in dna can interfere with normal dna replication and transcription processes, potentially leading to mutations and other downstream effects .

Pharmacokinetics

The pharmacokinetics of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl involves its metabolism and excretion. An assay for this compound in urine has been developed, indicating that it can be excreted from the body through urine . The half-life of the adduct with DNA was estimated to be approximately 20 hours .

Result of Action

The formation of adducts with deoxyguanosine can lead to mutations in the DNA, which can potentially lead to carcinogenesis . This is because these adducts can cause errors during DNA replication, leading to the incorporation of incorrect nucleotides.

Action Environment

The action of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl can be influenced by various environmental factors. For instance, the presence of this compound in cooked foods suggests that dietary habits can influence exposure levels . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of activated forms of 4-aminobiphenyl, such as N-hydroxy-4-aminobiphenyl, which reacts with deoxyguanosine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound is not common due to its specific application in research rather than large-scale manufacturing. the synthesis can be scaled up using automated DNA synthesizers that incorporate the adduct into oligonucleotides for research purposes .

Chemical Reactions Analysis

Types of Reactions: N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl primarily undergoes substitution reactions due to the presence of the amino group on the biphenyl ring. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced biphenyl compounds .

Scientific Research Applications

N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is extensively used in scientific research to study the mechanisms of DNA damage and repair. Its applications include:

Comparison with Similar Compounds

Similar compounds to N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl include other DNA adducts formed by aromatic amines, such as:

  • N-(2’-Deoxyguanosin-8-yl)-2-acetylaminofluorene
  • N-(2’-Deoxyguanosin-8-yl)-2-aminofluorene
  • N-(2’-Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline

These compounds share similar mechanisms of action and applications in research but differ in their specific chemical structures and the carcinogens from which they are derived. N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is unique due to its specific formation from 4-aminobiphenyl and its relevance in studying the effects of this particular carcinogen .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQHAFBEGLGQRF-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004594
Record name 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84283-08-9
Record name Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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